molecular formula C32H26N4O5 B2855431 (benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide CAS No. 1796921-88-4

(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide

Número de catálogo: B2855431
Número CAS: 1796921-88-4
Peso molecular: 546.583
Clave InChI: KKHICZAXCWYSMR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a structurally complex heterocyclic molecule featuring a bicyclo[5.4.0]undeca-tetraene core fused with a benzodioxolane moiety. Key structural elements include:

  • Bicyclo[5.4.0]undeca-tetraene system: A fused 7- and 5-membered ring system with conjugated double bonds, providing rigidity and planar geometry that may influence electronic properties and binding interactions .
  • 2,5-Diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo substituents: These introduce multiple hydrogen-bond acceptors (oxo groups) and a hydrophobic 2-methylphenyl group, which may enhance membrane permeability .

Propiedades

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O5/c1-20-9-5-6-12-23(20)26(37)18-36-25-14-8-7-13-24(25)29(21-10-3-2-4-11-21)34-30(31(36)38)35-32(39)33-22-15-16-27-28(17-22)41-19-40-27/h2-17,30H,18-19H2,1H3,(H2,33,35,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHICZAXCWYSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide represents a complex molecular structure with potential biological significance. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The compound can be characterized by its intricate structure that combines multiple functional groups, including a dioxole ring and a bicyclic system.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the target compound are summarized below.

Anticancer Activity

A study on structurally related compounds has shown promising cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)Activity Level
Compound AMDA-MB 2318.9Moderate
Compound BHeLa<10High
Compound CA549>10Inactive

These results suggest that modifications to the bicyclic structure can enhance or diminish cytotoxicity against specific cancer types .

The mechanism of action for similar compounds often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The presence of electron-withdrawing groups in the structure may enhance the compound's ability to interact with cellular targets, leading to increased efficacy against tumor cells.

Case Studies

Several case studies have evaluated the biological activity of compounds structurally related to our target compound:

  • Study on Dioxole Derivatives : This research focused on derivatives of benzo[d][1,3]dioxole and their interactions with GABA-A receptors. The findings indicated that these derivatives could act as agonists with reduced toxicity compared to traditional benzodiazepines .
  • Synthesis and Evaluation : Another study synthesized a series of quinone derivatives and tested their cytotoxicity against human cancer cell lines using the MTT assay. The results highlighted that certain substitutions on the quinone scaffold significantly improved antitumor activity while minimizing side effects .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in predicting the biological activity of complex compounds:

  • SAR Analysis : Modifications in the functional groups attached to the bicyclic core significantly affected both potency and selectivity towards cancer cell lines.
  • In Vitro Studies : Various in vitro assays have been employed to assess cytotoxicity and mechanism of action, revealing that compounds with a similar backbone often exhibit synergistic effects when combined with conventional chemotherapeutics.

Aplicaciones Científicas De Investigación

Structural Features

The compound contains:

  • A benzo[3,4-d]1,3-dioxole ring, which is known for its electron-donating properties.
  • A bicyclic core that enhances its biological activity.
  • Amino and formamide functional groups that may participate in hydrogen bonding and other interactions.

Anticancer Activity

Recent studies have indicated that derivatives of the benzo[3,4-d]1,3-dioxole scaffold exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have been shown to inhibit angiogenesis and overcome chemoresistance in cancer cells by modulating P-glycoprotein efflux activity .

Case Study: Inhibition of Angiogenesis

A study highlighted the efficacy of a related compound in inhibiting angiogenesis in tumor models. The mechanism involved the downregulation of vascular endothelial growth factor (VEGF), which is crucial for blood vessel formation in tumors .

Antimicrobial Properties

The presence of the dioxole structure has been linked to antimicrobial activity against various pathogens. Compounds featuring this moiety have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilicity of the dioxole ring .

Neuroprotective Effects

Research has suggested that compounds derived from benzo[3,4-d]1,3-dioxole can protect neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a key role in disease progression.

Organic Electronics

The unique electronic properties of the dioxole moiety make it suitable for applications in organic electronics. Its ability to act as an electron donor allows for its use in organic photovoltaic devices and organic light-emitting diodes (OLEDs).

Case Study: OLED Performance

Research has demonstrated that incorporating dioxole-based compounds into OLEDs enhances device efficiency due to improved charge carrier mobility and light emission properties. These findings suggest potential for further development of high-performance organic electronic materials .

Summary Table of Applications

Application AreaSpecific UseMechanism/Notes
Medicinal ChemistryAnticancer agentsInhibition of angiogenesis; overcoming chemoresistance
Antimicrobial agentsDisruption of bacterial membranes
Neuroprotective agentsProtection against oxidative stress
Material ScienceOrganic electronicsUsed in OLEDs and photovoltaic devices

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural or synthetic similarities with the target molecule:

Compound Name/ID Key Structural Features Molecular Weight (g/mol) H-Bond Donors/Acceptors Bioactivity/Notes Reference
Target Compound Bicyclo core, benzodioxolane, formamide, 2-methylphenyl ~600 (estimated) 2/5 No direct data; hypothesized CNS activity -
CAS 1796929-61-7 () Bicyclo core, 4-bromo-3-methylphenyl, formamide 595.5 2/4 Supplier-listed; no bioactivity data
6m () Thioxothiazolidin, quinazolin, acetamide ~450 (estimated) 2/6 Reported antimicrobial activity
6g () Oxadiazole, glucopyranosyl, 4-hydroxyphenyl ~650 (estimated) 3/7 AChE inhibition (IC₅₀: 12 µM)
Compound 13 () Boron-containing benzooxadiazole, nitro group 356.3 1/5 Fluorescent probe applications

Key Comparative Insights

Core Heterocyclic Systems: The target compound’s bicyclo[5.4.0] system is distinct from simpler heterocycles like thiazolidin () or oxadiazole (). ’s boron-containing benzooxadiazole highlights how heteroatom substitution (e.g., boron vs. nitrogen) modulates electronic properties and applications .

Substituent Effects: The benzodioxolane group in the target compound contrasts with 4-bromo-3-methylphenyl () and glucopyranosyl (). These differences impact solubility: glucopyranosyl derivatives are more hydrophilic, while bromophenyl groups enhance halogen bonding . The 2-methylphenyl group in the target compound and ’s analog suggests shared hydrophobicity, favoring blood-brain barrier penetration .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step coupling reactions similar to (thiazolidin-quinazolin derivatives) and (boron-based compounds). However, its bicyclo core may require specialized catalysts or high-temperature conditions .

Bioactivity Potential: While the target compound lacks direct activity data, structural analogs like 6g () show acetylcholinesterase (AChE) inhibition, suggesting possible neuropharmacological applications.

Research Findings and Data Gaps

  • Molecular Descriptors : The bicyclo system’s van der Waals volume and polar surface area (estimated via ’s QSPR principles) could predict pharmacokinetic behavior, but computational modeling is needed .
  • Synthetic Challenges: Limited yield data for similar compounds (e.g., 72% for ’s boron derivative) suggest the target compound’s synthesis may require optimization .
  • Bioactivity Hypotheses : The benzodioxolane moiety is associated with anti-inflammatory and antioxidant effects in plant-derived compounds (), hinting at possible therapeutic overlap .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis involves multi-step reactions, often starting with condensation of substituted benzodioxole precursors with bicyclic diaza intermediates. Critical steps include:

  • Amide coupling : Use of coupling agents like DCC/HOBt in anhydrous DMF under nitrogen .
  • Cyclization : Controlled temperature (60–80°C) and pH adjustments to stabilize intermediates .
  • Purification : Sequential column chromatography (silica gel) followed by recrystallization in ethanol/water mixtures.
    • Optimization : Monitor reactions via TLC (Rf tracking) or HPLC (≥95% purity threshold). Adjust solvent polarity (e.g., switch from DMF to THF for sterically hindered intermediates) .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Techniques :

  • 1H/13C NMR : Assign peaks to distinguish benzodioxole protons (δ 6.7–6.9 ppm) and bicyclo ring systems (δ 2.1–3.3 ppm) .
  • ESI-HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • HPLC-PDA : Detect impurities at 254 nm using C18 columns (ACN/water gradient) .
    • Data Interpretation : Cross-validate spectral data with computational tools (e.g., ACD/Labs or MestReNova) to resolve overlapping signals .

Q. How can researchers design initial biological activity assays for this compound?

  • Approach : Prioritize targets based on structural analogs:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., acetylcholinesterase or kinase inhibition) with IC50 determination .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to controls like doxorubicin .
  • Dose ranges : Start at 1–100 µM, with triplicate measurements to assess reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methods :

  • Molecular docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., kinases) using PDB structures .
  • ADMET prediction (SwissADME) : Assess logP (target <5), aqueous solubility, and CYP450 interactions .
  • MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories .
    • Application : Modify substituents (e.g., replace 2-methylphenyl with electron-withdrawing groups) to enhance metabolic stability .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Case Study : Discrepancies in NMR carbonyl signals (e.g., 168 ppm vs. 170 ppm in DFT-calculated spectra):

  • Root cause : Conformational flexibility or solvent polarity effects.
  • Solutions :
  • Record variable-temperature NMR to identify dynamic equilibria .
  • Compare experimental IR carbonyl stretches (e.g., 1670 cm⁻¹) with DFT-optimized structures .
    • Tools : Use Gaussian 16 for DFT calculations to simulate spectra under different solvent models (e.g., PCM for DMSO) .

Q. How can reaction scalability challenges be addressed for gram-scale synthesis?

  • Issues : Low yields in final cyclization due to steric hindrance.
  • Mitigation :

  • Catalyst screening : Test Pd(OAc)2/Xantphos for Suzuki couplings of hindered aryl groups .
  • Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer in exothermic steps .
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate conversions in real time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.